molecular formula C17H13ClN2O3S B2666109 N'-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034341-26-7

N'-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2666109
CAS No.: 2034341-26-7
M. Wt: 360.81
InChI Key: UEGYXTUGGVIBBC-UHFFFAOYSA-N
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Description

“N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. The starting materials might include 2-chlorophenylamine, thiophene, and furan derivatives. Common synthetic routes could involve:

    Amidation Reactions: Combining 2-chlorophenylamine with an appropriate acid chloride or anhydride.

    Cross-Coupling Reactions: Using palladium-catalyzed cross-coupling to introduce the thiophene and furan moieties.

    Functional Group Transformations: Employing various reagents to introduce or modify functional groups.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and furan rings.

    Reduction: Reduction reactions could target the amide groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in research to study biological pathways and mechanisms.

Medicine

    Therapeutics: Investigated for potential therapeutic effects in treating diseases.

    Diagnostics: Utilized in diagnostic assays and imaging.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide: shares structural similarities with other amide-containing compounds and heterocyclic systems.

    Thiophene and Furan Derivatives: Compounds containing thiophene and furan rings are common in organic chemistry and have diverse applications.

Uniqueness

The uniqueness of “N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide” lies in its specific combination of functional groups and the potential for unique reactivity and applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-13-3-1-2-4-14(13)20-17(22)16(21)19-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGYXTUGGVIBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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